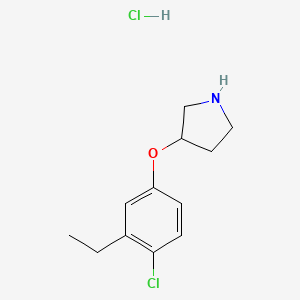

3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (predicted):

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Comparative Structural Analysis with Pyrrolidine Derivatives

Table 2: Structural Comparison with Analogues

Key Observations :

- Positional isomerism (e.g., ethyl at phenoxy C2 vs. C3) alters electronic distribution and steric bulk, affecting reactivity.

- Ring size : Piperidine derivatives (6-membered) exhibit greater conformational flexibility than pyrrolidine analogues.

- Substituent effects : Electron-withdrawing chlorine and bulky ethyl groups reduce rotational freedom of the phenoxy moiety.

Properties

IUPAC Name |

3-(4-chloro-3-ethylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-2-9-7-10(3-4-12(9)13)15-11-5-6-14-8-11;/h3-4,7,11,14H,2,5-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBVWBKFXKAHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC2CCNC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-01-1 | |

| Record name | Pyrrolidine, 3-(4-chloro-3-ethylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 215.72 g/mol. The compound features a pyrrolidine ring substituted with a 4-chloro-3-ethylphenoxy group, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been shown to modulate receptor functions, leading to significant physiological effects. The exact pathways can vary depending on the target tissue and the specific biological context.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Research Findings and Case Studies

- Antidepressant Properties : In a study examining the effects of various pyrrolidine derivatives, it was found that this compound showed significant activity in reducing depressive behaviors in animal models, suggesting its potential use in treating depression .

- Antiarrhythmic Effects : The compound was tested for antiarrhythmic properties in rodent models, where it demonstrated a minimum effective dose of 10.7 mg/kg, providing a basis for further exploration as a therapeutic agent for cardiac arrhythmias .

- Enzyme Interaction Studies : Research indicated that the compound interacts with specific enzymes involved in metabolic processes, leading to alterations in biochemical pathways. This interaction may contribute to its antidepressant and antiarrhythmic effects.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally, with studies indicating high bioavailability and plasma exposure levels that support its therapeutic potential .

Scientific Research Applications

Chemical Properties and Structure

3-(4-Chloro-3-ethylphenoxy)pyrrolidine hydrochloride is characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with a chloro-ethylphenyl ether. This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Scientific Research Applications

-

Pharmacological Investigations

- The compound has been studied for its potential as a pharmacological agent. It exhibits properties that may influence neurotransmitter systems, making it a candidate for research into treatments for central nervous system disorders.

-

Enzyme Inhibition

- Research indicates that compounds similar to this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing therapeutic agents targeting metabolic disorders.

-

Receptor Modulation

- The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. Its potential to act as an allosteric modulator presents opportunities for novel treatment strategies in neurobiology and other fields.

Neuropharmacological Studies

A study investigated the effects of this compound on dopamine receptors, revealing its potential as a modulator that could enhance dopamine signaling pathways. This property is particularly relevant for conditions such as schizophrenia and Parkinson's disease.

Antimicrobial Activity

In another study, the compound was tested against various bacterial strains, demonstrating significant antimicrobial activity. The structural modifications were found to enhance bioactivity against resistant strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | |

| Escherichia coli | 1.0 μg/mL |

Anticancer Research

The cytotoxic effects of this compound were evaluated on cancer cell lines, showing promising results in inhibiting tumor growth. The mechanism of action was linked to the disruption of mitochondrial function.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Research Findings and Implications

- Electronic Effects : Chloro and ethyl groups in the target compound provide a balance of electron withdrawal (enhancing stability) and lipophilicity (improving membrane permeation). This contrasts with trifluoromethyl (strong electron withdrawal) and fluoro (moderate polarity) substituents .

- Stereoselectivity: Enantiomeric purity (e.g., R-configuration in fluorophenoxy analogs) can drastically alter pharmacological profiles, suggesting the need for chiral resolution in the target compound .

- Safety Profile : Most hydrochloride salts in this class are classified as irritants, necessitating careful handling .

Preparation Methods

Overview:

This method emphasizes a three-step synthesis process, starting from raw materials such as 2-bromomethyl-1,3-dioxolane and ethyl cyanoacetate, progressing through cyclization, hydrolysis, and chlorination to yield the target compound.

Step-by-step Process:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Formation of 2-cyano-3-(1,3-dioxolan)ethyl propionate | Reaction of 2-bromomethyl-1,3-dioxolane with ethyl cyanoacetate in the presence of alkaline catalysts | Mol ratio of 2-bromomethyl-1,3-dioxolane to ethyl cyanoacetate is optimized between 0.2–0.3:1 for high yield |

| 2 | Cyclization to form pyrrolo[2,3-d]pyrimidin-4-ol | Reaction with formamidine acetate under alkaline conditions | Reaction involves ring closure facilitated by alkaline catalysts; yields are high and suitable for scale-up |

| 3 | Chlorination to produce the hydrochloride | Reaction with phosphorus oxychloride (POCl₃) | Converts the hydroxypyrimidine derivative into the chlorinated pyrrolidine hydrochloride |

Key Data:

- Reaction conditions: Mild to moderate temperatures, alkaline catalysts such as sodium hydroxide or sodium ethylate.

- Yield: Generally high, with process efficiencies exceeding 80% in optimized conditions.

- Advantages: Simple process, low production requirements, high purity, suitable for industrial scale.

Synthesis from 3-Chlorophenol Derivatives (Alternative Route)

Overview:

This route involves the synthesis of pyrrolidine derivatives starting from 3-chlorobenzoic acid derivatives, progressing through chlorination, reduction, and cyclization steps.

Synthetic Route:

Data Summary:

| Reagent | Conditions | Yield | Remarks |

|---|---|---|---|

| Thionyl chloride | Reflux | Moderate | Used for chlorination of phenolic groups |

| Sodium hydride | Tetrahydrofuran, heating | High | Facilitates nucleophilic substitution |

| Hydrogen chloride | Reflux | High | For final hydrochloride salt formation |

Notes:

- This method is more complex but offers an alternative pathway for specific derivatives.

- The overall yield ranges from 55% to 70%, depending on reaction optimization.

Synthesis of (R)-3-(2-Chlorophenoxy)-pyrrolidine Hydrochloride

Summary:

This method, as documented in chemical literature, involves coupling reactions between chlorophenol derivatives and pyrrolidine, followed by chlorination and salt formation.

Procedure:

Data:

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Room temperature, 18 hours | 55% | High purity, suitable for pharmaceutical applications |

| Reflux in tetrahydrofuran | - | Ensures complete reaction |

Data Tables Summarizing Preparation Methods

| Method | Raw Materials | Key Reactions | Typical Yield | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Patented Multi-step | 2-bromomethyl-1,3-dioxolane, ethyl cyanoacetate, formamidine acetate, POCl₃ | Cyclization, hydrolysis, chlorination | >80% | Simple, high yield, scalable | Yes |

| Phenol-based | 3-chlorobenzoic acid derivatives, chlorophenols | Chlorination, nucleophilic substitution, cyclization | 55–70% | Alternative pathway | Moderate |

| Coupling Reaction | Chlorophenol, pyrrolidine derivatives | Coupling, chlorination, salt formation | 55% | High purity | Yes |

Research Findings & Notes

- The patented method (from CN105622616A) is currently the most efficient for industrial production, emphasizing low reaction complexity, high yield, and ease of purification.

- The reaction conditions are mild, typically involving alkaline catalysts, phosphorus oxychloride, and standard organic solvents.

- The purity of the final product is high, with potential for large-scale manufacturing.

- Alternative routes from chlorophenol derivatives provide flexibility but may involve more complex steps and lower yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.